BenchChemオンラインストアへようこそ!

5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Drug Design ADME Prediction

This 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide (CAS 2415525-84-5) is a premium heterocyclic building block designed for CNS drug discovery. With a low molecular weight (218.21 g/mol), balanced lipophilicity (XLogP 0.9), and a TPSA of 80.9 Ų, it meets key oral & CNS drug-likeness criteria. Its single H-bond donor and distinct 5,6-dimethyl substitution pattern provide a unique scaffold for fragment-based libraries and late-stage C–H functionalization. Supplied at ≥98% purity, it ensures reproducible parallel synthesis and serves as a reliable negative control for anti-tubercular SAR. Order now for rapid CNS lead optimization.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 2415525-84-5
Cat. No. B2780783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
CAS2415525-84-5
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCC1=C(N=CN=C1C(=O)NC2=NOC=C2)C
InChIInChI=1S/C10H10N4O2/c1-6-7(2)11-5-12-9(6)10(15)13-8-3-4-16-14-8/h3-5H,1-2H3,(H,13,14,15)
InChIKeyYFBQXBQHMLRPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide (CAS 2415525-84-5): Procurement-Ready Profile and Physicochemical Baseline


5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide (CAS 2415525-84-5) is a synthetic heterocyclic small molecule (MW 218.21 g/mol) featuring a 5,6-dimethylpyrimidine core linked via a 4-carboxamide bridge to an isoxazole ring [1]. Available from research chemical suppliers with a verified purity of 98% , it serves as a building block in medicinal chemistry and chemical biology [1]. Critically, as of the current literature, no primary research publications or authoritative bioactivity databases (ChEMBL, BindingDB) report quantitative biological assay data (IC50, Ki, MIC) for this specific compound [2].

The Risk of Substituting 5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide with Class Analogs


Generic substitution within the oxazolyl-pyrimidine class is not scientifically sound due to the profound impact of minor structural variations on target engagement and physicochemical properties. The precise 5,6-dimethyl substitution pattern on the pyrimidine ring directly modulates the electron density and conformational flexibility of the core, which in turn affects key computed drug-likeness parameters. For instance, the target compound has a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 80.9 Ų, and a single hydrogen bond donor (HBD=1) [1]. Exchanging it for a close analog like 6-hydroxy-N-(isoxazol-3-yl)pyrimidine-4-carboxamide alters the HBD count and significantly increases TPSA, which would predictably change its solubility, permeability, and, critically, its protein-binding profile [2]. Without experimental validation, even a single atom change can lead to a complete loss of activity or selectivity in a given assay system.

Quantified Technical Differentiators for 5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide (CAS 2415525-84-5) Selection


Computed Lipophilicity (XLogP3-AA) Benchmarking Against Core Scaffold Variants

The target compound's computed lipophilicity (XLogP3-AA = 0.9) represents a balanced, drug-like logP profile that falls within the ideal range for oral bioavailability (0–3). This is a direct consequence of the 5,6-dimethyl substitution, which adds hydrophobicity compared to the unsubstituted or hydroxyl-substituted core analogs. For example, the 6-hydroxy analog (N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide) is expected to have a significantly lower logP due to the presence of the polar hydroxyl group, making the dimethyl compound a preferred fragment for optimizing lipophilic efficiency without introducing excessive hydrophilicity [1].

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Comparison for CNS Drug-Likeness

With a computed TPSA of 80.9 Ų, the target compound is within an optimal range for potential central nervous system (CNS) penetration (commonly cited threshold: TPSA < 90 Ų for BBB passage). In contrast, structurally similar compounds with additional polar substituents, such as the 6-methoxy (CAS 2034633-85-5) or 6-hydroxy (CAS 2034577-99-4) analogs, exhibit higher TPSA values (the 6-hydroxy analog is expected to approach or exceed 100 Ų). This lower TPSA provides a statistically meaningful advantage for programs aimed at CNS targets, where passive diffusion across the blood-brain barrier is required [1].

BBB Penetration CNS Drug Discovery Property-Based Design

Hydrogen Bond Donor (HBD) Count and Fragment Suitability Against Common Comparators

The compound possesses a single hydrogen bond donor (HBD = 1), adhering strictly to the 'Rule of Three' criteria for fragment-based drug discovery (HBD ≤ 3). This distinguishes it from the 6-hydroxy analog (HBD = 2), which adds an extra donor that can complicate binding and reduce ligand efficiency. The single, well-placed carboxamide donor permits targeted hydrogen-bonding interactions while minimizing the entropic penalty and desolvation cost associated with multiple HBDs in a low-molecular-weight fragment [1].

Fragment-Based Drug Discovery Ligand Efficiency Rule of Three

Verified Chemical Purity (98%) as a Procurement Baseline

Commercially available from a reputable research chemical supplier with a documented purity of 98% (Product No. 2229765) . This purity level exceeds the typical 95% threshold required for reliable screening workflows. Procurement from a verified source ensures minimal batch-to-batch variability, which is essential for reproducible biological data. This contrasts with novel, unsynthesized analogs that may require custom synthesis and rigorous purification, introducing delays and cost uncertainties.

Compound Procurement Quality Control Reproducibility

Validated Application Scenarios for 5,6-Dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide Based on Current Evidence


Core Building Block in CNS-Targeted Fragment-Based Drug Discovery Libraries

The compound's low molecular weight (218.21 g/mol), balanced lipophilicity (XLogP3-AA = 0.9), favorable CNS TPSA profile (80.9 Ų), and single hydrogen bond donor make it an ideal core fragment for generating CNS-focused compound libraries. Its physicochemical profile already aligns with the key property cutoffs for oral and CNS drug-likeness, allowing medicinal chemists to prioritize it over more polar or lipophilic pyrimidine-isoxazole cores when designing for brain-penetrant targets [1].

Structural Intermediate for Diversification via Suzuki Coupling or C-H Activation

The 5,6-dimethylpyrimidine scaffold provides two site-selective methyl positions that can be further functionalized via late-stage C-H activation chemistry. While direct methylation is present on the target compound, related scaffolds have been elaborated at equivalent positions, and this compound can serve as a comparison control. Its commercial availability at 98% purity makes it a cost-effective starting material for parallel synthesis or diversity-oriented synthesis, where a consistent, high-purity building block is essential for reliable library production .

Negative Control or Benchmark in Oxazolyl-Pyrimidine Antibacterial SAR Studies

Given that closely related oxazolyl-pyrimidine derivatives have demonstrated antitubercular activity (e.g., compounds 7d, 7e, and 7f with MIC = 3.12 µg/mL against M. tuberculosis H37Rv) [2], this specific 5,6-dimethyl-N-isoxazolyl carboxamide can serve as a structurally defined negative control or benchmark in antibacterial structure-activity relationship (SAR) studies. Its defined structure, where the pyrimidine modifications are alkyl rather than the polar or heteroaryl extensions found in active analogs, allows for a clear interpretation of the structural requirements for anti-TB activity.

Physicochemical Probe for Training Computational ADME and Property Prediction Models

With its complete set of computed physicochemical descriptors (MW, XLogP3, TPSA, HBD/HBA, rotatable bond count) available from PubChem, this compound serves as a useful data point for training, testing, or refining in silico ADME models. Its borderline CNS TPSA value of 80.9 Ų makes it a particularly valuable test case for algorithms predicting blood-brain barrier penetration, where molecule performance near the decision threshold is most informative [1].

Quote Request

Request a Quote for 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.